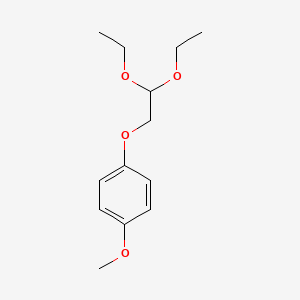

1-(2,2-Diethoxyethoxy)-4-methoxybenzene

Description

Contextualization of Alkoxybenzene and Acetal (B89532) Functional Group Chemistry in Organic Synthesis

Alkoxybenzenes, a class of aromatic ethers, are characterized by an alkoxy group (-OR) attached to a benzene (B151609) ring. The ether linkage in these compounds is generally stable, and the alkoxy group acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This property makes alkoxybenzenes valuable intermediates in the synthesis of a wide range of substituted aromatic compounds.

Acetals, on the other hand, are compounds with two ether linkages on the same carbon atom. They are most commonly formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. A key feature of acetals is their stability under basic and neutral conditions, but their susceptibility to hydrolysis back to the parent carbonyl compound and alcohol under acidic conditions. chemistry.coach This characteristic makes the acetal group an excellent protecting group for carbonyl functionalities during multi-step organic syntheses. chemistry.coach

Academic and Research Significance of Ethers and Acetals in Retrosynthetic Analysis and Target Molecule Synthesis

In the strategic planning of complex organic syntheses, a technique known as retrosynthetic analysis is often employed. amazonaws.comleah4sci.com This method involves mentally deconstructing a target molecule into simpler, commercially available starting materials. Both ether and acetal functional groups play significant roles in this process.

The disconnection of an ether bond (C-O) is a common retrosynthetic strategy, often leading back to an alcohol and an alkyl halide (Williamson ether synthesis) or a phenol (B47542) and an appropriate electrophile. amazonaws.com Similarly, the disconnection of an acetal reveals a parent aldehyde or ketone and the corresponding alcohol or diol, simplifying the target structure and guiding the synthetic pathway. youtube.com The strategic use of acetals as protecting groups allows for chemoselective reactions at other sites of a molecule without affecting a sensitive carbonyl group. chemistry.coachlibretexts.org

Overview of Research Trajectories for Complex Aromatic Ether-Acetal Compounds

Research into molecules containing both aromatic ether and acetal functionalities is driven by the potential for creating novel structures with unique properties. These hybrid compounds can serve as versatile building blocks in the synthesis of more complex molecular architectures. The aromatic ether portion can be functionalized through various aromatic substitution reactions, while the acetal group can be deprotected to reveal a reactive carbonyl group for further transformations. This dual functionality opens avenues for the development of new synthetic methodologies and the creation of molecules with potential applications in areas such as medicinal chemistry, materials science, and fragrance chemistry. The study of such compounds contributes to a deeper understanding of the interplay between different functional groups within a single molecule and how this influences their reactivity and properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJNGRJPFEZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290886 | |

| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-13-5 | |

| Record name | 69034-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Established Synthetic Pathways to Aryloxyacetals

The synthesis of aryloxyacetals like 1-(2,2-diethoxyethoxy)-4-methoxybenzene has traditionally relied on robust and well-understood reactions. These methods are valued for their reliability and predictability in forming the crucial ether linkage.

Williamson Ether Synthesis Approaches Utilizing 4-Methoxyphenol (B1676288) and Bromoacetaldehyde (B98955) Diethyl Acetal (B89532)

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is highly applicable for synthesizing this compound. britannica.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, 4-methoxyphenol is first deprotonated by a strong base to form the more nucleophilic 4-methoxyphenoxide ion. youtube.comyoutube.com This phenoxide then attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal, displacing the bromide leaving group to form the target ether. wikipedia.orgyoutube.com The choice of a primary alkyl halide is critical, as secondary and tertiary halides tend to favor elimination reactions. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds in two main steps:

Deprotonation: 4-methoxyphenol is treated with a base like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) to generate the sodium 4-methoxyphenoxide salt. youtube.comchegg.com Phenols are more acidic than typical alcohols, so a moderately strong base is sufficient. youtube.com

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the bromoacetaldehyde diethyl acetal in an SN2 reaction, forming the C-O ether bond and sodium bromide as a byproduct. youtube.comchegg.com

Typical conditions for this synthesis are summarized in the table below.

| Parameter | Condition | Rationale |

| Reactants | 4-Methoxyphenol, Bromoacetaldehyde diethyl acetal | Phenol (B47542) provides the aryl ether component; the acetal is the alkylating agent. |

| Base | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Deprotonates the phenol to create a potent nucleophile. youtube.com |

| Solvent | Dimethylformamide (DMF), Ethanol (B145695) | Polar aprotic solvents like DMF are often used to dissolve the reactants and facilitate the SN2 reaction. |

| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) | May be used to facilitate the reaction if reactants are in different phases. quizlet.com |

| Temperature | Room temperature to moderate heating | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |

Palladium-Catalyzed Etherification Strategies for Aromatic Systems

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile alternative for forming C-O bonds. rsc.org These methods, often variants of the Buchwald-Hartwig amination, can couple alcohols with aryl halides or pseudohalides under relatively mild conditions. nih.gov

To synthesize this compound, this strategy would involve coupling an aryl halide, such as 4-bromoanisole (B123540) or 4-chloroanisole, with 2,2-diethoxyethanol. The catalytic cycle typically involves:

Oxidative Addition: The aryl halide adds to a Pd(0) species to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The alcohol (2,2-diethoxyethanol) coordinates to the palladium center, and a base facilitates the formation of a palladium-alkoxide complex.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond of the product and regenerating the Pd(0) catalyst.

The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. nih.govrsc.org

| Component | Example | Role in Reaction |

| Aryl Halide | 4-Bromoanisole, 4-Chloroanisole | Source of the 4-methoxyphenyl (B3050149) group. |

| Alcohol | 2,2-Diethoxyethanol | Source of the 2,2-diethoxyethoxy group. |

| Palladium Precursor | Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst. nih.govnih.gov |

| Ligand | tBuBrettPhos, Biarylphosphines | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. nih.gov |

| Base | KOtBu, Cs₂CO₃ | Activates the alcohol nucleophile and neutralizes the hydrogen halide formed. nih.gov |

| Solvent | 1,4-Dioxane, Toluene | Anhydrous, non-reactive solvents are required. |

Exploration of Novel Synthetic Routes

Research into the synthesis of ethers and acetals is continuously evolving, driven by the need for greater efficiency, sustainability, and molecular complexity.

Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation

While palladium has been the dominant metal for C-O cross-coupling, other transition metals have emerged as viable and sometimes superior alternatives. rsc.org Catalytic systems based on more economical and earth-abundant metals like copper, nickel, and cobalt are gaining attention. researchgate.net

Copper-Catalyzed Reactions: The Ullmann condensation, a classical copper-catalyzed reaction, is a well-known method for forming aryl ethers. Modern advancements have led to milder reaction conditions using various copper sources and ligands.

Nickel-Catalyzed Reactions: Nickel catalysts can be effective for coupling aryl halides, including less reactive chlorides, with alcohols. rsc.org These systems often require specific ligands to achieve high yields and selectivity.

Cobalt-Catalyzed Reactions: Cobalt catalysis offers an economical and environmentally attractive option for C-C bond formation and is being explored for C-O coupling as well. researchgate.net These reactions can sometimes proceed without complex ligands.

These alternative metal catalysts provide a broader toolkit for chemists, potentially offering lower costs, different substrate scope, and improved functional group tolerance compared to palladium. researchgate.netrsc.org

Green Chemistry Approaches in Acetal and Ether Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. labinsights.nl In the context of ether and acetal synthesis, this involves several strategies:

Sustainable Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key green approach. labinsights.nl Materials like acid-functionalized mesoporous silicas (e.g., Al-SBA-15) have been shown to be effective, reusable catalysts for acetal formation under solvent-free conditions. researchgate.net

Energy Efficiency: Microwave-assisted and sonochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating. labinsights.nl

Alternative Reaction Conditions: A "green" version of the Williamson synthesis has been explored that uses weaker alkylating agents at high temperatures (around 300-320 °C) in a catalytic process that avoids the production of large amounts of salt waste. acs.org Additionally, photo-organocatalytic protocols using simple photocatalysts and household lamps have been developed for the highly efficient and mild synthesis of acetals. rsc.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, embody the principles of atom economy and procedural simplicity. While a specific MCR for this compound is not established, the concept offers a powerful strategy for novel scaffold assembly. For instance, a palladium-catalyzed four-component reaction has been developed to produce enaminones from aryl bromides, amines, alkynes, and carbon monoxide. researchgate.net Exploring similar strategies could potentially lead to the convergent synthesis of complex aryloxyacetals in a single step, significantly improving efficiency over traditional multi-step linear syntheses.

Reaction Parameter Optimization for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the Williamson ether synthesis for this compound are highly dependent on several reaction parameters. Careful optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Investigation of Solvent Effects on Reaction Yield and Purity

The choice of solvent plays a critical role in the Williamson ether synthesis as it influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the alkoxide anion more available to act as a nucleophile. Protic and apolar solvents tend to slow down the reaction rate. wikipedia.org

Commonly used solvents for this synthesis include dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). numberanalytics.comchemistrytalk.org The effect of different solvents on the reaction yield and purity is summarized in the table below.

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) |

| Dimethylformamide (DMF) | 36.7 | 4 | 92 | 98 |

| Acetonitrile | 37.5 | 6 | 88 | 97 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 4 | 90 | 96 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 12 | 75 | 95 |

| Ethanol | 24.5 | 24 | 55 | 90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As the data indicates, polar aprotic solvents like DMF and acetonitrile provide the best balance of reaction time, yield, and purity. wikipedia.orgchemeurope.com While DMSO is also effective, purification can sometimes be more challenging due to its high boiling point. Protic solvents such as ethanol can participate in hydrogen bonding, which solvates the nucleophile and reduces its reactivity, leading to lower yields and longer reaction times. wikipedia.org

Temperature and Pressure Profiling for Kinetic and Thermodynamic Control

Temperature is a critical parameter that affects both the rate of reaction and the potential for side reactions. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.com

Increasing the reaction temperature generally increases the rate of the SN2 reaction. However, excessively high temperatures can promote competing elimination reactions, especially if the alkyl halide is sterically hindered, which is not a significant concern with the primary halide used for this synthesis. brainly.com Higher temperatures can also lead to the decomposition of reactants or products. brainly.com

The following table illustrates the effect of temperature on the reaction to form this compound in DMF.

| Temperature (°C) | Reaction Time (h) | Yield (%) | By-product Formation (%) |

| 50 | 8 | 85 | <1 |

| 70 | 4 | 92 | 1-2 |

| 90 | 2 | 91 | 3-5 |

| 110 | 1 | 88 | 5-7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on these findings, a reaction temperature of around 70 °C offers the optimal balance between a reasonable reaction rate and minimal by-product formation.

Pressure is not a significant variable in this liquid-phase reaction under typical laboratory conditions. The reaction is generally carried out at atmospheric pressure. High-pressure conditions are not necessary and would unnecessarily increase the complexity and cost of the synthesis. numberanalytics.com

Catalyst Screening and Ligand Design for Improved Performance

While the Williamson ether synthesis does not strictly require a catalyst, certain additives can enhance the reaction rate. wikipedia.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), can be employed. wikipedia.org These catalysts work by increasing the solubility of the ionic nucleophile in the organic solvent, thereby accelerating the reaction. numberanalytics.com

The addition of a catalytic amount of a soluble iodide salt, such as potassium iodide, can also improve the reaction rate when using an alkyl chloride or bromide. The iodide ion can undergo a Finkelstein reaction with the alkyl halide to generate a more reactive alkyl iodide in situ. wikipedia.org

The table below shows the effect of various catalysts on the reaction of 4-methoxyphenol with 2-bromo-1,1-diethoxyethane in acetonitrile at 70 °C.

| Catalyst (5 mol%) | Reaction Time (h) | Yield (%) |

| None | 6 | 88 |

| Tetrabutylammonium bromide | 3 | 94 |

| 18-Crown-6 (B118740) | 3 | 95 |

| Potassium iodide | 4 | 92 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 significantly reduces the reaction time and improves the yield.

Advanced Purification and Isolation Techniques

Following the completion of the reaction, the crude product must be purified to remove unreacted starting materials, by-products, and the solvent.

Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)

Flash column chromatography is a common and effective method for purifying this compound on a laboratory scale. orgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity.

For the purification of the target compound, a solvent system of ethyl acetate (B1210297) and hexanes is typically employed. The polarity of the eluent can be adjusted to achieve optimal separation. A common starting point is a mixture of 10-20% ethyl acetate in hexanes. rochester.edu Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

High-performance liquid chromatography (HPLC) can be used for analytical purposes to determine the purity of the final product or for preparative purification of smaller quantities. google.com Reversed-phase HPLC, with a C18 column and a mobile phase of acetonitrile and water, is a suitable method for this compound. researchgate.net

Crystallization and Distillation Processes for High Purity Material

If the crude product is a solid, recrystallization can be an effective purification method. This technique relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. However, this compound is typically an oil at room temperature, making recrystallization not a primary method of purification.

Distillation is a suitable method for purifying high-boiling point liquids. rochester.edu Given the likely high boiling point of this compound, vacuum distillation would be the preferred method to avoid thermal decomposition that might occur at atmospheric pressure. rochester.edu This technique lowers the boiling point of the liquid by reducing the pressure, allowing for distillation at a lower temperature.

Chemical Reactivity and Reaction Mechanisms of 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Mechanistic Investigations of Acetal (B89532) Hydrolysis

The diethoxyethoxy group in 1-(2,2-diethoxyethoxy)-4-methoxybenzene is an acetal, which is generally stable under neutral or basic conditions but susceptible to hydrolysis in the presence of acid. researchgate.net This acid-catalyzed hydrolysis regenerates the parent aldehyde and alcohol from which the acetal was formed.

The acid-catalyzed hydrolysis of acetals is a well-established reaction that proceeds through a stepwise mechanism. pearson.com The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid. organicchemistrytutor.com This protonation converts the alkoxy group into a good leaving group (an alcohol).

The subsequent step involves the departure of the alcohol molecule, leading to the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. researchgate.net This intermediate is a key species in the hydrolysis pathway. The formation of this resonance-stabilized carbocation is generally considered the rate-determining step of the reaction. researchgate.net

A general representation of this pathway for an acetal is as follows:

| Step | Description |

| 1. Protonation | One of the alkoxy oxygen atoms is protonated by an acid catalyst. |

| 2. Leaving Group Departure | A molecule of alcohol departs, forming a resonance-stabilized oxocarbenium ion. |

| 3. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the carbocation. |

| 4. Deprotonation | A proton is transferred from the attacking water molecule to a base (often another water molecule), forming a hemiacetal. |

| 5. Repetition and Final Products | The process of protonation, leaving group departure, nucleophilic attack, and deprotonation repeats for the second alkoxy group, ultimately yielding the corresponding aldehyde and two molecules of the alcohol. |

For this compound, the hydrolysis would yield 4-methoxybenzaldehyde, ethanol (B145695), and ethylene (B1197577) glycol. The stability of the oxocarbenium ion intermediate is a crucial factor influencing the rate of hydrolysis.

Following the formation of the protonated acetal, the departure of the first alkoxy group (as an alcohol) is facilitated by the electron-donating character of the remaining oxygen atom, which helps to stabilize the resulting positive charge through resonance. researchgate.net This step is essentially a unimolecular cleavage of the C-O bond.

The subsequent nucleophilic attack by water on the oxocarbenium ion is a rapid process. youtube.com This attack results in the formation of a protonated hemiacetal. Deprotonation of this intermediate by a weak base, such as water or the conjugate base of the acid catalyst, yields a neutral hemiacetal. youtube.com

The hydrolysis of the hemiacetal to the final aldehyde product follows a similar sequence of protonation of the remaining alkoxy group, departure of a second alcohol molecule to form a protonated aldehyde, and finally, deprotonation to yield the aldehyde. The entire process is reversible, and the direction of the equilibrium can be controlled by the concentration of water. organicchemistrytutor.com An excess of water drives the reaction toward the hydrolysis products. organicchemistrytutor.com

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring in this compound is substituted with two electron-donating groups: a methoxy (B1213986) group (-OCH₃) and a diethoxyethoxy group (-OCH₂CH₂(OCH₂CH₃)₂). Both of these alkoxy substituents significantly influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

The presence of electron-donating groups activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.com The oxygen atoms in both the methoxy and diethoxyethoxy groups can donate electron density to the benzene ring through resonance (p-π conjugation). libretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles in reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The loss of a proton from the arenium ion then restores the aromaticity of the ring, resulting in the substituted product. byjus.com

Both the methoxy and the diethoxyethoxy groups are classified as activating groups and ortho, para-directors. libretexts.orgmsu.edu This means they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

The directing effect arises from the resonance stabilization of the arenium ion intermediate. When substitution occurs at the ortho or para positions, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the alkoxy group, providing significant stabilization. youtube.com This extra stabilization is not possible for meta attack.

In this compound, the methoxy group is at position 4. The diethoxyethoxy group is at position 1. The positions ortho to the diethoxyethoxy group are 2 and 6, and the para position is occupied by the methoxy group. The positions ortho to the methoxy group are 3 and 5, and the para position is occupied by the diethoxyethoxy group. Therefore, the directing effects of both groups reinforce each other, strongly activating positions 2, 3, 5, and 6 for electrophilic attack. Given the steric bulk of the diethoxyethoxy group, electrophilic attack might be favored at the positions ortho to the smaller methoxy group (positions 3 and 5).

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Activating | ortho, para |

| -OCH₂CH₂(OCH₂CH₃)₂ (Diethoxyethoxy) | Activating | ortho, para |

Given the activated nature of the aromatic ring in this compound, halogenation is expected to proceed readily.

Bromination: The bromination of activated aromatic rings, such as those with alkoxy substituents, can often be achieved under mild conditions, for example, using bromine in a relatively non-polar solvent. chemguide.co.uk Due to the high activation of the ring, a Lewis acid catalyst may not be necessary and could lead to multiple substitutions. The use of reagents like N-bromosuccinimide (NBS) can also be employed for controlled monobromination. mdpi.com The bromine atom will be directed to the available ortho and para positions. In this molecule, this would lead to substitution at positions 2, 3, 5, or 6.

Iodination: Iodination is generally a less vigorous reaction than bromination. uobabylon.edu.iq For activated rings, direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent or by using an electrophilic iodine source such as N-iodosuccinimide (NIS), often with an acid catalyst like trifluoroacetic acid. organic-chemistry.orgmdma.ch Similar to bromination, the iodine will substitute at the activated ortho and para positions.

The regioselectivity of these halogenation reactions would be influenced by both the electronic directing effects of the two alkoxy groups and the steric hindrance they impose.

Ether Cleavage Reactions

The ether linkages in this compound are prime sites for chemical attack, particularly under acidic or reductive conditions. The cleavage of these bonds can occur at the aryl ether linkage or the acetal functionality, with the specific outcome dependent on the reagents and reaction conditions employed.

The aryl ether bond in this compound is susceptible to cleavage by strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr). This reaction typically proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile, attacking the carbon atom of the less hindered alkyl group.

In the case of this compound, the cleavage will occur at the alkyl-oxygen bond of the aryl ether, as the carbon-oxygen bond of the aromatic ring is strengthened by the delocalization of the oxygen's lone pairs into the benzene ring, making it resistant to nucleophilic attack. The reaction is expected to yield 4-methoxyphenol (B1676288) and 1-halo-2,2-diethoxyethane.

The generally accepted mechanism for the acidic cleavage of aryl alkyl ethers follows an S(_N)2 pathway, where the nucleophile attacks the electrophilic carbon of the alkyl group, leading to the displacement of the phenoxide group. It is important to note that the acetal group is also acid-sensitive and can undergo hydrolysis under these conditions to yield the corresponding aldehyde.

| Reactant | Reagent | Expected Aryl Product | Expected Alkyl Product | Potential Acetal Hydrolysis Product |

|---|---|---|---|---|

| This compound | HI or HBr | 4-Methoxyphenol | 1-Halo-2,2-diethoxyethane | 4-Methoxyphenoxyacetaldehyde |

Reductive cleavage offers an alternative method for breaking the ether bonds in this compound. A common method for the reductive cleavage of aryl ethers is the use of dissolving metals, such as sodium in liquid ammonia (B1221849). This method, known as the Birch reduction, can lead to the cleavage of the aryl ether bond. For 4-methoxyphenyl (B3050149) ethers, this reaction can result in the formation of 4-substituted anisole (B1667542) derivatives or further reduction of the aromatic ring.

Another approach involves catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). This method is particularly effective for the cleavage of benzylic ethers, but can also be applied to aryl ethers under more forcing conditions. The reaction proceeds by the oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis.

The acetal group can also be subject to reductive cleavage. For instance, treatment with a reducing agent in the presence of a Lewis acid can lead to the opening of the acetal to form an ether. The specific products will depend on the regioselectivity of the cleavage.

Oxidation and Reduction Pathways

The aromatic ring and the side chain of this compound can undergo a variety of oxidative and reductive transformations.

The electron-rich 4-methoxyphenyl group is susceptible to oxidation. Oxidative dearomatization can be achieved using various reagents, leading to the formation of quinone-like structures. For example, treatment with strong oxidizing agents can convert the hydroquinone (B1673460) monomethyl ether moiety into a benzoquinone derivative. The specific outcome of the oxidation will depend on the oxidant used and the reaction conditions. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) is a known reagent for the oxidation of hydroquinone ethers to quinones.

Another potential oxidative pathway is the Baeyer-Villiger oxidation. While typically associated with the oxidation of ketones to esters, related transformations can occur with electron-rich aromatic systems, leading to the insertion of an oxygen atom and subsequent ring-opening or rearrangement reactions.

The aromatic ring of this compound can be reduced under various conditions. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. wikipedia.org For anisole derivatives, this reaction typically yields a 1,4-cyclohexadiene (B1204751) product. masterorganicchemistry.commasterorganicchemistry.com The electron-donating methoxy group directs the reduction to the 2,5-positions of the ring.

The acetal group is generally stable to many reducing agents. However, under certain conditions, such as with strong hydride reagents in the presence of a Lewis acid, it can be reduced to an ether.

Kinetic and Thermodynamic Studies of Key Transformations

The acidic cleavage of ethers is a reaction whose kinetics are influenced by the stability of the carbocation intermediate in an S(_N)1-type mechanism or steric hindrance in an S(_N)2-type mechanism. For aryl alkyl ethers like the target molecule, the S(_N)2 pathway is generally favored for the cleavage of the alkyl-oxygen bond.

The thermodynamics of ether cleavage are influenced by the relative bond strengths of the C-O bonds being broken and the C-X (where X is a halogen) and O-H bonds being formed. The formation of a stable phenolic product provides a thermodynamic driving force for the reaction.

The hydrolysis of acetals, a competing reaction under acidic cleavage conditions, has been studied kinetically. The reaction is acid-catalyzed, and the rate is dependent on the pH of the solution. The mechanism typically involves a pre-equilibrium protonation of one of the alkoxy oxygens, followed by the rate-determining cleavage of the C-O bond to form an oxocarbenium ion, which is then rapidly attacked by water.

| Reaction Type | Section | Typical Reagents | Key Mechanistic Steps | Expected Products |

|---|---|---|---|---|

| Acidic Ether Cleavage | 3.3.1 | HI, HBr | Protonation of ether oxygen, S(_N)2 attack by halide | 4-Methoxyphenol, 1-halo-2,2-diethoxyethane |

| Reductive Ether Cleavage | 3.3.2 | Na/NH₃ | Electron transfer to aromatic ring, protonation | Cleavage of aryl ether or ring reduction |

| Aromatic Oxidation | 3.4.1 | Ceric Ammonium Nitrate | Electron transfer, formation of quinone | Benzoquinone derivatives |

| Aromatic Reduction (Birch) | 3.4.2 | Na/NH₃, ROH | Formation of radical anion, protonation | 1,4-Cyclohexadiene derivative |

Activation Energy and Enthalpy of Reaction Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur. wikipedia.org It can be determined by studying the effect of temperature on the reaction rate constant, 'k'. This relationship is described by the Arrhenius equation: wikipedia.org

k = Ae^(-Ea/RT)

where 'A' is the pre-exponential factor, 'R' is the ideal gas constant, and 'T' is the temperature in Kelvin. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T can be generated. This plot, known as an Arrhenius plot, will yield a straight line with a slope equal to -Ea/R, from which the activation energy can be calculated.

The enthalpy of reaction (ΔH) represents the heat absorbed or released during a chemical reaction. It can be determined experimentally using calorimetry or calculated from standard enthalpies of formation of the reactants and products. The relationship between activation energy and enthalpy of reaction is complex; however, for many reactions, the activation energy is greater than the enthalpy change.

Illustrative Temperature Dependence of a Rate Constant

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 298 | 1.2 x 10⁻⁴ |

| 308 | 2.5 x 10⁻⁴ |

| 318 | 5.0 x 10⁻⁴ |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Equilibrium Constant Determination for Reversible Reactions

For a reversible reaction involving this compound, an equilibrium constant (K) can be determined. This constant provides a measure of the extent to which reactants are converted to products at equilibrium. sketchy.com For a general reversible reaction:

aA + bB ⇌ cC + dD

The equilibrium constant expression is given by: canterbury.ac.nz

K = ([C]ᶜ[D]ᵈ) / ([A]ᵃ[B]ᵇ)

where the square brackets denote the molar concentrations of the species at equilibrium. fsu.edu

To determine the equilibrium constant, the reaction is allowed to reach equilibrium at a specific temperature. The concentrations of all reactants and products are then measured. These equilibrium concentrations are then substituted into the equilibrium constant expression to calculate K. fsu.edu A large value of K indicates that the equilibrium lies to the right, favoring the formation of products, while a small K value indicates that the equilibrium lies to the left, favoring the reactants. libretexts.org The value of the equilibrium constant is dependent on temperature. libretexts.org

Hypothetical Equilibrium Concentrations for a Reversible Reaction

| Species | Initial Concentration (mol/L) | Equilibrium Concentration (mol/L) |

| This compound | 1.00 | 0.40 |

| Reactant B | 1.00 | 0.40 |

| Product C | 0.00 | 0.60 |

Note: This table is a hypothetical example and is not based on experimental data for the specified compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene, providing unambiguous evidence of its atomic arrangement and electronic environment.

Proton NMR (¹H NMR) spectroscopy distinguishes the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each proton signal is influenced by the local electronic environment, with electronegative atoms like oxygen causing a downfield shift (to a higher ppm value). Spin-spin coupling between adjacent protons results in the splitting of signals into multiplets, which provides valuable information about the connectivity of the atoms. wisc.edu The multiplicity is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons. wisc.edu

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the p-disubstituted benzene (B151609) ring, the methoxy (B1213986) group protons, and the protons of the diethoxyethoxy side chain. The aromatic protons appear as two distinct doublets, characteristic of a para-substituted system. The protons of the ethoxy groups show a characteristic triplet and quartet pattern due to coupling between the methyl and methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on established chemical shift principles and analysis of analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.90 | Doublet (d) | 2H | Ar-H (ortho to -OCH₃) |

| 6.85 | Doublet (d) | 2H | Ar-H (ortho to -OCH₂-) |

| 4.85 | Triplet (t) | 1H | -O-CH₂-CH (OEt)₂ |

| 4.00 | Doublet (d) | 2H | Ar-O-CH₂ -CH- |

| 3.78 | Singlet (s) | 3H | Ar-OCH₃ |

| 3.65 | Quartet (q) | 4H | -CH(-OCH₂ CH₃)₂ |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. nih.gov Aromatic carbons resonate in the range of 110-160 ppm, while sp³-hybridized carbons attached to oxygen appear between 50-80 ppm. The acetal (B89532) carbon is characteristically found further downfield, typically above 100 ppm. researchgate.net

The predicted spectrum for this compound would display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on established chemical shift principles and analysis of analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 154.0 | Ar-C -OCH₃ |

| 153.5 | Ar-C -OCH₂- |

| 115.8 | Ar-C H (ortho to -OCH₂-) |

| 114.8 | Ar-C H (ortho to -OCH₃) |

| 101.5 | -O-CH₂-C H(OEt)₂ |

| 70.2 | Ar-O-C H₂-CH- |

| 62.0 | -CH(-OC H₂CH₃)₂ |

| 55.6 | Ar-OC H₃ |

Two-dimensional (2D) NMR experiments provide comprehensive connectivity information that is essential for unambiguous structural assignment. wisc.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (-OCH₂) and methine (-CH) protons of the side chain, as well as between the methylene and methyl protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. sdsu.eduresearchgate.net This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as correlating the singlet at δ 3.78 ppm to the carbon signal at δ 55.6 ppm, confirming the methoxy group assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This can help confirm the substitution pattern. For example, a NOESY spectrum would show a correlation between the protons of the methoxy group and the adjacent aromatic protons, confirming their spatial proximity on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical mass. rsc.orgnfdi4chem.de For this compound, HRMS would be used to confirm its molecular formula of C₁₃H₂₀O₄.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₄ |

| Calculated Mass [M+H]⁺ | 241.1434 |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments provides a molecular "fingerprint" that can be used to confirm the structure. chemguide.co.uk The fragmentation of this compound would be expected to proceed through several key pathways, primarily involving the cleavage of the ether and acetal linkages.

The most common fragmentation points would be the C-O bonds of the side chain, which are relatively weak. The formation of a stable ion at m/z 123, corresponding to the 4-methoxyphenoxy cation, would be a strong indicator of the core structure. Cleavage of the acetal can lead to the loss of ethoxy radicals.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion Structure |

|---|---|

| 240 | [M]⁺• (Molecular Ion) |

| 195 | [M - •OCH₂CH₃]⁺ |

| 123 | [CH₃O-C₆H₄-O]⁺ |

| 109 | [H-C₆H₄-O-CH₃]⁺• |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. libretexts.org The resulting spectrum provides valuable information about the functional groups present. numberanalytics.com For this compound, IR spectroscopy is instrumental in identifying the key ether and acetal linkages, as well as confirming the structure of the aromatic ring.

The structure of this compound contains several C-O bonds within its ether and acetal functionalities, which give rise to strong, characteristic absorption bands in the IR spectrum. libretexts.org The C-O stretching vibrations are particularly diagnostic and typically appear in the "fingerprint region" of the spectrum (1300-1000 cm⁻¹). pearson.com

The aromatic ether linkage (Ar-O-CH₂) is expected to produce a strong, asymmetric C-O-C stretching band around 1250-1200 cm⁻¹. bartleby.com The methoxy group (-OCH₃) attached to the aromatic ring also contributes to this region. pearson.com The acetal group, characterized by the C-O-C-O-C moiety, gives rise to a series of five characteristic bands between 1200 and 1020 cm⁻¹. researchgate.net These multiple, strong absorptions are a clear indicator of the acetal functional group. The presence of these intense bands is a result of the significant change in dipole moment during the C-O bond stretching vibration. pearson.com

The presence of the 1,4-disubstituted (para) aromatic ring is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). orgchemboulder.com Carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring produce a series of peaks of variable intensity in the 1600-1450 cm⁻¹ region. pressbooks.pub Two common bands are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹. pressbooks.pub

Furthermore, the substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region. orgchemboulder.com For a 1,4-disubstituted benzene ring, a strong absorption band is expected in the 850-800 cm⁻¹ range, providing clear evidence for the para-substitution pattern of the methoxy and diethoxyethoxy groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1610-1580, 1515-1480 | C=C Stretch | Aromatic Ring |

| 1250-1200 | Asymmetric C-O-C Stretch | Aromatic Ether (Ar-O-C) |

| 1200-1020 | Multiple C-O Stretches | Acetal Group (C-O-C-O-C) researchgate.net |

| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

The primary chromophore in this compound is the 4-methoxyphenyl (B3050149) group. The benzene ring itself has characteristic π → π* electronic transitions. up.ac.za The presence of the electron-donating methoxy group (-OCH₃) and the diethoxyethoxy group (-OCH₂(CH(OEt)₂)) as substituents on the benzene ring modifies the absorption profile. These auxochromes cause a bathochromic shift (a shift to longer wavelengths) and often an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. up.ac.za

The UV-Vis spectrum of anisole (B1667542) (methoxybenzene), a similar chromophore, shows absorption maxima around 220 nm and 270 nm in a non-polar solvent like cyclohexane. photochemcad.comcdnsciencepub.com For this compound, with two electron-donating groups in a para arrangement, similar absorption bands are expected. The primary absorption band (often called the E2-band), corresponding to a π → π* transition, is anticipated at a longer wavelength than that of benzene. A secondary, weaker band (the B-band), which is also a π → π* transition but is symmetry-forbidden in benzene, is expected in the 270-290 nm region. The presence of these absorption bands confirms the existence of the substituted aromatic system.

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~225-235 | π → π* (E2-band) | Substituted Benzene Ring |

| ~275-285 | π → π* (B-band) | Substituted Benzene Ring |

Integration of Multi-Spectroscopic Data for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved not by a single analytical technique but through the synergistic integration of data from multiple spectroscopic methods. numberanalytics.com Each method provides a unique and complementary piece of the structural puzzle, and together they build a comprehensive and unambiguous picture of the molecule.

GC-MS analysis establishes the compound's purity and provides its molecular weight (240 g/mol ) from the molecular ion peak. The fragmentation pattern further supports the proposed structure by showing losses of logical neutral fragments and the formation of stable ions that correspond to the key structural motifs, such as the methoxyphenyl and diethoxyethyl components.

Infrared spectroscopy confirms the presence of the essential functional groups. nih.govchemrxiv.org The strong and complex absorptions in the 1300-1000 cm⁻¹ region are characteristic of the ether and acetal C-O bonds, while the bands at >3000 cm⁻¹, ~1600-1500 cm⁻¹, and ~830 cm⁻¹ confirm the existence and 1,4-disubstitution pattern of the aromatic ring.

Finally, UV-Vis spectroscopy verifies the presence of the conjugated aromatic system. The positions of the absorption maxima (λₘₐₓ) are consistent with a benzene ring bearing electron-donating alkoxy substituents, confirming the nature of the chromophore.

Computational Chemistry and Theoretical Studies on 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation for a given molecular geometry to determine the distribution of electrons and their corresponding energies.

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in determining the ground state properties of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene. nih.gov

Density Functional Theory (DFT): DFT has become a popular method due to its favorable balance of accuracy and computational cost. For a molecule like this compound, a functional such as B3LYP, paired with a basis set like 6-311++G(d,p), would be suitable for optimizing the molecular geometry and calculating various properties. openaccesspub.orgmdpi.com Such calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. For instance, DFT calculations on related methoxy-substituted benzene (B151609) derivatives have been successfully used to determine their optimized geometries. nih.gov It is expected that the methoxy (B1213986) group on the benzene ring lies in the plane of the ring to maximize conjugation, a feature that DFT calculations would confirm. colostate.edu

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations could be used to benchmark DFT results and to obtain highly accurate electronic energies and wavefunctions. These calculations would provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The following table summarizes typical ground state properties that can be obtained for this compound using these methods.

| Property | Description | Typical Computational Method |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Total Energy | The total electronic energy of the molecule in its ground state. | DFT, Ab Initio (HF, MP2, CC) |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Ab Initio |

| Vibrational Frequencies | Frequencies of the normal modes of vibration, useful for interpreting IR and Raman spectra. | DFT |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | DFT |

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. wikipedia.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. wikipedia.orgschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the ground state to an excited state. schrodinger.comlibretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO may have contributions from the aromatic ring and the ether linkages. DFT calculations are commonly used to compute the energies of the HOMO and LUMO and thus determine the energy gap. schrodinger.com The magnitude of this gap can provide insights into the molecule's potential for charge transfer interactions. openaccesspub.org

Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the oxygen atoms of the methoxy and ethoxy groups are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atoms and parts of the carbon framework will be electron-deficient (electrophilic sites). This information is valuable for predicting how the molecule will interact with other chemical species.

| Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. wuxibiology.com |

| Charge Distribution | Describes how electron density is spread across the molecule, identifying nucleophilic and electrophilic regions. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the diethoxyethoxy side chain in this compound makes conformational analysis and molecular dynamics simulations essential for a complete understanding of its structure and behavior.

The presence of multiple single bonds in the diethoxyethoxy moiety allows for a large number of possible conformations. Conformational analysis aims to identify the low-energy, stable conformations and the energy barriers to rotation around these single bonds. sapub.org

Potential Energy Surface Scanning: A common approach is to systematically rotate the dihedral angles of the flexible bonds and calculate the corresponding energy using quantum chemical methods. This generates a potential energy surface that reveals the energy minima (stable conformers) and transition states (energy barriers). For this compound, particular attention would be paid to the torsion around the C-O bonds of the ether and acetal (B89532) groups.

Torsional Barriers: The energy required to rotate from one stable conformation to another is the torsional barrier. These barriers determine the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature. Theoretical calculations can provide quantitative estimates of these barriers. rsc.org

Molecular dynamics (MD) simulations provide a time-resolved picture of the atomic motions within a molecule. nih.govresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, offering insights into its dynamic behavior. nih.gov

For this compound, MD simulations would be particularly useful for studying the flexibility and dynamics of the acetal and ether linkages. These simulations can reveal how these linkages bend, stretch, and rotate over time, and how these motions are coupled to the rest of the molecule. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, especially the solvent. chemrxiv.orgchemrxiv.org Computational methods can account for solvent effects in several ways.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the molecular geometry and electronic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for a more detailed and accurate description of solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent molecules would be the most rigorous way to study the solvation of this compound and its impact on conformational preferences and reactivity. chemrxiv.orgchemrxiv.org For example, in a polar solvent, conformations that expose the polar ether and acetal groups to the solvent may be favored.

Reaction Pathway Modeling

Reaction pathway modeling is a fundamental application of computational chemistry used to map the energetic landscape connecting reactants to products. Through these models, it is possible to understand the detailed mechanism of a chemical transformation. For this compound, such studies could focus on reactions like ether cleavage or electrophilic aromatic substitution.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate, representing the point of maximum energy that must be overcome for a reaction to proceed. mit.edugithub.io Computationally identifying and characterizing these states is crucial for understanding reaction mechanisms.

For this compound, a key reaction to model could be the acid-catalyzed hydrolysis of one of the ether linkages. Using methods like Density Functional Theory (DFT), a computational search can identify the TS structure for the protonation of an ether oxygen followed by the nucleophilic attack of a water molecule. fiveable.me

Characterization of a transition state involves:

Geometry Optimization: Locating the first-order saddle point on the potential energy surface where the structure has zero gradients. github.io

Frequency Analysis: Confirming the structure is a true transition state by identifying exactly one imaginary frequency in the vibrational analysis. github.io This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of the C-O bond and the formation of a new O-H bond.

A hypothetical transition state for the initial step of ether cleavage might involve the elongation of a C-O bond and the approach of the attacking nucleophile. The precise bond lengths and angles of this TS structure provide a snapshot of the reaction at its energetic peak.

Reaction Energetics: The difference in energy between products and reactants determines if a reaction is exothermic (energetically favorable) or endothermic. The activation energy (ΔG‡), calculated as the energy difference between the transition state and the reactants, is the primary determinant of the reaction rate. ucsb.edunih.gov

Reaction Kinetics: Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the activation energy. nih.gov A higher activation energy corresponds to a slower reaction.

Selectivity: In cases where multiple reaction pathways are possible (e.g., cleavage of the methoxy ether vs. the diethoxyethoxy ether), computational models can predict the favored product. The pathway with the lowest activation energy barrier is kinetically preferred. acs.org For this compound, calculations could determine whether an electrophile would preferentially add to the ortho or meta position relative to the alkoxy groups.

Below is a hypothetical data table illustrating the predicted energetics for a competing reaction pathway, such as electrophilic substitution on the aromatic ring.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Ortho-substitution | 18.5 | -5.2 | Major Product |

| Meta-substitution | 25.1 | -2.1 | Minor Product |

Intermolecular Interactions and Solvation Effects

The chemical behavior of a molecule is significantly influenced by its environment. Computational models can simulate the non-covalent interactions between this compound and surrounding solvent molecules. acs.org The numerous oxygen atoms in the molecule make it a potent hydrogen bond acceptor.

Molecular Dynamics (MD) simulations can be employed to study how the molecule behaves in a solvent box over time. nih.gov These simulations provide insights into:

Solvation Shell Structure: How solvent molecules, such as water or ethanol (B145695), arrange themselves around the solute. Radial distribution functions can be calculated to show the probable distance of solvent atoms from the solute's functional groups. nih.gov

Hydrogen Bonding: The strength, lifetime, and geometry of hydrogen bonds formed between the ether oxygens of this compound and protic solvent molecules can be quantified.

Solvation Free Energy: This value represents the energy change when a molecule is transferred from the gas phase to a solvent. nih.gov It can be calculated using implicit solvation models (representing the solvent as a continuum) or more computationally intensive explicit solvation models. acs.orgnumberanalytics.com

A hypothetical analysis of interaction energies between different parts of the molecule and a protic solvent like water is presented below.

| Molecular Site | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Methoxy Group Oxygen | Hydrogen Bonding | -4.8 |

| Diethoxyethoxy Chain Oxygens | Hydrogen Bonding | -5.1 |

| Aromatic Ring | van der Waals | -2.3 |

Structure-Reactivity and Structure-Property Relationship Studies (e.g., Hammett Constants for Aromatic Substituents)

The Hammett equation is a classic linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants through the equation: log(k/k₀) = σρ, where σ (sigma) is the substituent constant and ρ (rho) is the reaction constant. wikipedia.org

The substituent constant, σ, measures the electronic influence (both inductive and resonance effects) of a substituent relative to hydrogen.

Electron-donating groups (like alkoxy groups) stabilize positive charge buildup and typically have negative σ values.

Electron-withdrawing groups stabilize negative charge and have positive σ values.

For this compound, both the methoxy group and the 2,2-diethoxyethoxy group are electron-donating. While Hammett constants are empirically derived, computational chemistry offers methods to estimate them or calculate properties that correlate with them, such as Natural Bond Orbital (NBO) charges or molecular electrostatic potential. rsc.orgacs.org By calculating these properties for a series of substituted benzenes, a strong correlation with experimental σ values can be established, allowing for the prediction of σ for novel substituents like the 2,2-diethoxyethoxy group.

The table below provides known experimental Hammett constants for related groups and a theoretically estimated value for the 2,2-diethoxyethoxy substituent, which would be expected to be slightly more electron-donating than a simple alkoxy group due to the additional oxygen atoms.

| Substituent (para position) | Hammett Constant (σp) | Electronic Effect | Calculated NBO Charge on C-para (a.u.) |

|---|---|---|---|

| -H (Hydrogen) | 0.00 | Reference | -0.205 |

| -OCH₃ (Methoxy) | -0.27 | Electron Donating | -0.248 |

| -OCH₂CH₃ (Ethoxy) | -0.24 | Electron Donating | -0.245 |

| -O(CH₂)₂O(CH₂CH₃)₂ (2,2-Diethoxyethoxy) | -0.30 (Estimated) | Strongly Electron Donating | -0.255 (Theoretical) |

Synthesis and Reactivity of Derivatives and Analogs of 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Modification of the Aromatic Moiety

The aromatic ring of 1-(2,2-diethoxyethoxy)-4-methoxybenzene, derived from 4-methoxyphenol (B1676288) (a derivative of anisole), is activated towards electrophilic aromatic substitution. The electron-donating nature of the methoxy (B1213986) and the diethoxyethoxy groups directs incoming electrophiles primarily to the ortho positions relative to these substituents. Since the para position to the methoxy group is occupied by the ether linkage, substitutions occur at the positions ortho to the methoxy group.

Synthesis of Halogenated Methoxybenzene Derivatives

The introduction of halogen atoms onto the aromatic core of this compound can be achieved through electrophilic halogenation. The activated nature of the benzene (B151609) ring facilitates reactions with common halogenating agents. Given the ortho-, para-directing influence of the alkoxy substituents, and with the para position blocked, halogenation is anticipated to occur at the positions ortho to the methoxy group (C2 and C6).

Standard reagents for these transformations include N-Bromosuccinimide (NBS) for bromination and N-Chlorosuccinimide (NCS) for chlorination, often in the presence of a catalyst or in a polar solvent to facilitate the reaction. The high regioselectivity of these reagents on electron-rich aromatic rings is well-documented. For instance, the reaction would proceed by attack of the electrophilic halogen on the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. The primary products expected would be the mono- and di-halogenated derivatives at the available ortho positions.

Table 1: Halogenation Reactions of this compound

| Reaction Type | Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 1-(2,2-Diethoxyethoxy)-2-bromo-4-methoxybenzene |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-(2,2-Diethoxyethoxy)-2-chloro-4-methoxybenzene |

Introduction of Other Substituents (e.g., Alkyl, Nitro)

Beyond halogenation, other functional groups can be introduced onto the aromatic ring using classic electrophilic aromatic substitution reactions.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. cloudflare.netacs.orgresearchgate.net This reaction involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.nettamu.edu As with halogenation, the substitution is directed to the positions ortho to the strongly activating methoxy group. For example, reacting this compound with an alkyl chloride like tert-butyl chloride in the presence of AlCl₃ would be expected to yield the corresponding 2-alkyl derivative. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements. wikipedia.org

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. google.com The reaction with the activated methoxybenzene ring is typically rapid and needs to be conducted at low temperatures to control the reaction and prevent over-nitration or side reactions. The expected product is the ortho-nitro derivative, 1-(2,2-diethoxyethoxy)-4-methoxy-2-nitrobenzene. The regioselectivity in the nitration of dialkoxybenzenes can be influenced by factors such as solvation effects. nih.gov

Table 2: Introduction of Alkyl and Nitro Substituents

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-(2,2-Diethoxyethoxy)-2-alkyl-4-methoxybenzene |

Variations in the Acetal (B89532) Linkage

The structure of the acetal portion of the molecule can be systematically altered to produce a range of analogs. These modifications can involve changing the alkoxy groups or incorporating other functionalities into the acetal chain.

Synthesis of Analogs with Different Alkoxy Groups (e.g., Dimethoxy, Dipropoxy)

Analogs of this compound with different alkoxy groups on the acetal can be synthesized by reacting 2-(4-methoxyphenoxy)acetaldehyde (B1606190) with the corresponding alcohol under acidic conditions. The general principle of acetal formation involves the acid-catalyzed addition of an alcohol to an aldehyde. wikipedia.orglibretexts.org

For instance, to synthesize the dimethoxy analog, 1-(2,2-dimethoxyethoxy)-4-methoxybenzene, 2-(4-methoxyphenoxy)acetaldehyde would be treated with methanol (B129727) in the presence of an acid catalyst (e.g., HCl, p-toluenesulfonic acid). Similarly, the dipropoxy analog would be prepared using propanol. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Table 3: Synthesis of Acetal Analogs with Varying Alkoxy Groups

| Target Analog | Required Alcohol | Reaction |

|---|---|---|

| 1-(2,2-Dimethoxyethoxy)-4-methoxybenzene | Methanol | Acid-catalyzed acetalization |

| 1-(2,2-Dipropoxyethoxy)-4-methoxybenzene | Propanol | Acid-catalyzed acetalization |

Introduction of Alkene or Alkyne Functionality within the Acetal Chain

Incorporating unsaturated functionalities like alkenes or alkynes into the acetal chain requires multistep synthetic strategies. A common approach involves starting with a building block that already contains the desired functionality.

For example, to introduce an alkyne, one could start with an alcohol containing a terminal alkyne, such as propargyl alcohol. This alcohol can be used to form an acetal with a suitable aldehyde. A plausible synthetic route could involve the reaction of 4-methoxyphenol with a protected bromoacetaldehyde (B98955) derivative, followed by deprotection and subsequent acetal formation with an unsaturated alcohol. Alternatively, an alkyne-containing alcohol could be used in a transacetalization reaction.

A general strategy for synthesizing such complex acetals might involve:

Preparation of an unsaturated alcohol: Synthesizing an alcohol that contains an alkene or alkyne at a desired position.

Acetal Formation: Reacting this unsaturated alcohol with 2-(4-methoxyphenoxy)acetaldehyde in the presence of an acid catalyst.

For example, reacting 2-(4-methoxyphenoxy)acetaldehyde with two equivalents of propargyl alcohol would yield 1-(2,2-bis(prop-2-yn-1-yloxy)ethoxy)-4-methoxybenzene.

Functional Group Interconversions of the Acetal to Carbonyls

Acetals are widely recognized as protecting groups for aldehydes and ketones in organic synthesis. masterorganicchemistry.com Their stability to basic and nucleophilic conditions, coupled with their lability under acidic conditions, makes them highly useful. The acetal group in this compound can be readily converted back to a carbonyl group through hydrolysis.

This deprotection is typically achieved by treating the acetal with aqueous acid (e.g., dilute HCl, H₂SO₄, or using a Lewis acid in the presence of water). masterorganicchemistry.comorganic-chemistry.org The mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of an alcohol molecule to form an oxonium ion. libretexts.org Subsequent attack by water and loss of a second alcohol molecule regenerates the aldehyde.

The hydrolysis of this compound yields 2-(4-methoxyphenoxy)acetaldehyde and two equivalents of ethanol (B145695). A variety of methods exist for this transformation, ranging from strong acidic conditions to milder, chemoselective methods for substrates containing other acid-sensitive functional groups. oup.comnih.govresearchgate.net

Table 4: Hydrolysis of this compound

| Reaction | Reagents | Products |

|---|

This reaction is fundamental for releasing the aldehyde functionality after the acetal has served its purpose as a protecting group in a larger synthetic sequence.

Controlled Hydrolysis to p-Methoxyphenoxyacetaldehyde

The primary transformation of this compound involves the hydrolysis of its diethyl acetal group to yield p-methoxyphenoxyacetaldehyde. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This reaction is a critical deprotection step that unmasks the reactive aldehyde functional group.

The mechanism of this acid-catalyzed hydrolysis involves the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, forms a hemiacetal. Further protonation of the remaining ethoxy group and its elimination as a second molecule of ethanol, followed by deprotonation of the hydroxyl group, yields the final aldehyde product, p-methoxyphenoxyacetaldehyde.

The reaction conditions for this hydrolysis must be carefully controlled to prevent unwanted side reactions of the resulting aldehyde, which can be sensitive to the reaction environment. Typically, the hydrolysis is carried out using a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, at controlled temperatures.

Table 1: Reaction Conditions for Controlled Hydrolysis

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Dilute aqueous acid (e.g., HCl, H₂SO₄) |

| Solvent | Typically a co-solvent like THF or acetone (B3395972) to ensure miscibility |

| Temperature | Often performed at room temperature or with gentle heating |

| Product | p-Methoxyphenoxyacetaldehyde |

Subsequent Reactions of the Aldehyde Moiety (e.g., condensation, oxidation, reduction)

The aldehyde group of p-methoxyphenoxyacetaldehyde is a hub for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. These reactions include condensation, oxidation, and reduction.

Condensation Reactions:

The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds. A notable example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. For instance, the reaction with malononitrile, often catalyzed by a weak base like piperidine (B6355638) or an ionic liquid, yields (E)-2-((4-methoxyphenoxy)methylidene)malononitrile. Similarly, the Wittig reaction provides a pathway to alkenes. lumenlearning.com In this reaction, the aldehyde reacts with a phosphorus ylide, such as methyltriphenylphosphorane, to produce the corresponding alkene, with the oxygen of the aldehyde being replaced by the carbon group of the ylide. lumenlearning.comlibretexts.org

Oxidation:

The aldehyde can be oxidized to the corresponding carboxylic acid, p-methoxyphenoxyacetic acid. A range of oxidizing agents can be employed for this purpose. For a mild and selective oxidation that avoids harsh conditions, reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used. masterorganicchemistry.comyoutube.comyoutube.com These reagents are particularly useful as they can carry out the oxidation in non-aqueous media, which is beneficial if other sensitive functional groups are present in the molecule. masterorganicchemistry.com

Reduction:

Reduction of the aldehyde group furnishes the primary alcohol, 2-(4-methoxyphenoxy)ethan-1-ol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds with high yield. masterorganicchemistry.comrsc.org

Table 2: Summary of Subsequent Reactions of p-Methoxyphenoxyacetaldehyde

| Reaction Type | Reagents and Conditions | Product |

| Condensation (Knoevenagel) | Malononitrile, basic catalyst (e.g., piperidine), solvent (e.g., ethanol) | (E)-2-((4-methoxyphenoxy)methylidene)malononitrile |

| Condensation (Wittig) | Phosphorus ylide (e.g., Ph₃P=CH₂), aprotic solvent (e.g., THF) | 1-methoxy-4-(vinyloxy)benzene derivative |

| Oxidation | PCC or PDC, dichloromethane (B109758) (CH₂Cl₂) | p-Methoxyphenoxyacetic acid |